Cas no 1379352-54-1 (2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE)

2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE 化学的及び物理的性質
名前と識別子
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- 2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE
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- MDL: MFCD07775611
- インチ: 1S/C10H6BrClS/c11-8-3-1-2-7(6-8)9-4-5-10(12)13-9/h1-6H
- InChIKey: CIXJAEZRHZAZJN-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC(Br)=C2)SC(Cl)=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 1
2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB429373-5g |
3-Bromo-(2-chloro-5-thienyl)benzene, 97%; . |
1379352-54-1 | 97% | 5g |
€1373.40 | 2023-09-04 | |
abcr | AB429373-5 g |
3-Bromo-(2-chloro-5-thienyl)benzene, 97%; . |
1379352-54-1 | 97% | 5g |
€1,373.40 | 2023-04-23 | |
Ambeed | A827152-1g |
2-(3-Bromophenyl)-5-chlorothiophene |
1379352-54-1 | 97% | 1g |
$441.0 | 2024-04-24 | |
abcr | AB429373-1g |
3-Bromo-(2-chloro-5-thienyl)benzene, 97%; . |
1379352-54-1 | 97% | 1g |
€1555.10 | 2025-03-19 | |
abcr | AB429373-1 g |
3-Bromo-(2-chloro-5-thienyl)benzene, 97%; . |
1379352-54-1 | 97% | 1g |
€594.40 | 2023-04-23 |
2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENEに関する追加情報
Introduction to 2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE (CAS No. 1379352-54-1) in Modern Chemical Research
2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE, identified by the chemical abstracts service number 1379352-54-1, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic molecule, featuring both bromine and chlorine substituents on a thiophene backbone, has garnered considerable attention due to its versatile structural properties and potential applications in drug discovery. The unique combination of electronic and steric effects arising from its substituents makes it a valuable scaffold for developing novel bioactive molecules.
The structural motif of 2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE consists of a thiophene ring, which is a five-membered sulfur-containing aromatic ring, attached to a phenyl group at the 2-position and a chlorine atom at the 5-position. The presence of the bromine atom on the phenyl ring introduces additional reactivity, enabling various functionalization strategies such as cross-coupling reactions. These characteristics make it an attractive building block for medicinal chemists aiming to design molecules with enhanced binding affinity and selectivity.
In recent years, there has been a surge in research focused on thiophene derivatives due to their broad spectrum of biological activities. 2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE has been explored in several preclinical studies for its potential pharmacological properties. One notable area of interest is its role as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By targeting kinases with selective inhibitors, researchers aim to develop treatments that can modulate these pathways effectively.
Recent advancements in computational chemistry have further highlighted the significance of 2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE. Molecular modeling studies have demonstrated that the compound can interact with specific amino acid residues in kinase active sites, suggesting its potential as a lead compound for drug development. These simulations have provided valuable insights into the binding mode and interactions, guiding experimental efforts to optimize its pharmacokinetic properties.
Moreover, the agrochemical industry has shown interest in thiophene derivatives due to their herbicidal and pesticidal properties. 2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE has been investigated as a precursor for synthesizing novel agrochemicals that can offer improved efficacy against resistant weed species. Its structural features allow for modifications that can enhance its bioavailability and environmental stability, making it a promising candidate for sustainable agricultural practices.
The synthesis of 2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE involves multi-step organic reactions, typically starting from commercially available thiophene derivatives. The introduction of bromine and chlorine substituents requires careful selection of reagents and reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have streamlined the process, making it more efficient and scalable for industrial applications.
One of the most compelling aspects of 2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE is its adaptability in medicinal chemistry. Researchers have leveraged its scaffold to develop derivatives with enhanced therapeutic profiles. For instance, modifications at the 3-position of the phenyl ring have led to compounds with improved solubility and reduced toxicity. These derivatives are being evaluated in clinical trials for their potential use in treating neurological disorders and infectious diseases.
The growing body of evidence supporting the utility of 2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE has prompted further exploration into its mechanism of action. Studies have revealed that its interaction with biological targets is influenced by both electronic and steric factors. Understanding these interactions at a molecular level is crucial for designing next-generation drugs that can achieve higher specificity and lower side effects.
In conclusion, 2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE (CAS No. 1379352-54-1) represents a fascinating compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop innovative solutions for complex diseases and agricultural challenges. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing chemical biology and drug discovery.
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